molecular formula C24H15Br2N3O6 B11551570 2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate

2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B11551570
M. Wt: 601.2 g/mol
InChI Key: GNKHSVJRMUWFIH-IPBVOBEMSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C29H24Br2N2O. This compound is characterized by its light yellow to orange powder or crystal appearance . It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves several steps. One common method includes the reaction of N-Ts alkenamide with a copper acetate complex in the presence of dichloromethane and toluene. The mixture is stirred at room temperature and then cooled to -78°C. N-Iodosuccinimide and iodine are added to the reaction mixture, which is then stirred for 16-18 hours. The products are extracted and purified using silica-gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly halogen substitution, due to the presence of bromine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include N-Iodosuccinimide, iodine, and various solvents like dichloromethane and toluene. Reaction conditions often involve low temperatures and extended reaction times to ensure complete conversion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodocyclization products are commonly formed when using N-Iodosuccinimide and iodine .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action for 2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, facilitating asymmetric iodocyclization reactions. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to interact with various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIBROMO-6-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is unique due to its complex structure and specific applications in asymmetric iodocyclization reactions. Its ability to act as a chiral ligand sets it apart from other similar compounds .

Properties

Molecular Formula

C24H15Br2N3O6

Molecular Weight

601.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C24H15Br2N3O6/c25-17-7-16(11-28-29-22(30)12-32-19-4-2-1-3-15(19)10-27)23(18(26)9-17)35-24(31)14-5-6-20-21(8-14)34-13-33-20/h1-9,11H,12-13H2,(H,29,30)/b28-11+

InChI Key

GNKHSVJRMUWFIH-IPBVOBEMSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)/C=N/NC(=O)COC4=CC=CC=C4C#N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)C=NNC(=O)COC4=CC=CC=C4C#N

Origin of Product

United States

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